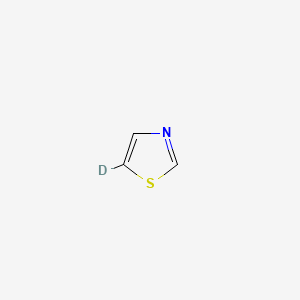
Thiazole-5-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole-5-d is a heterocyclic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound, specifically, is known for its electron-deficient nature and high oxidative stability, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole-5-d can be synthesized through several methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide (KOH), resulting in 4-methylthio-5-acylthiazoles . Another method includes the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Thiazole-5-d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic substitution occurs at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nucleophilic reagents like sodium methoxide (NaOCH₃) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Thiazole-5-d has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
Thiazole-5-d exerts its effects through various mechanisms, including:
DNA Interaction: Compounds containing this compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.
Enzyme Inhibition: this compound derivatives can inhibit enzymes involved in critical biochemical pathways, affecting cellular functions.
Comparison with Similar Compounds
Thiazole-5-d can be compared with other similar compounds such as:
Thiazole: A simpler heterocyclic compound with similar chemical properties but less oxidative stability.
Benzothiazole: Contains a fused benzene ring, offering different electronic properties and applications.
Uniqueness: this compound stands out due to its high oxidative stability, electron-deficient nature, and rigid planar structure, making it particularly suitable for applications in organic electronics and as a building block for more complex molecules .
Properties
CAS No. |
14770-30-0 |
|---|---|
Molecular Formula |
C3H3NS |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
5-deuterio-1,3-thiazole |
InChI |
InChI=1S/C3H3NS/c1-2-5-3-4-1/h1-3H/i2D |
InChI Key |
FZWLAAWBMGSTSO-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C1=CN=CS1 |
Canonical SMILES |
C1=CSC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















